molecular formula C27H44O8 B191910 Muristerone a CAS No. 38778-30-2

Muristerone a

Cat. No.: B191910
CAS No.: 38778-30-2
M. Wt: 496.6 g/mol
InChI Key: LRJUYAVTHIEHAI-LHBNDURVSA-N
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Preparation Methods

Muristerone A can be prepared through various synthetic routes. One common method involves the extraction from the kaladana plant. The compound is soluble in pyridine, methanol, and ethanol . Industrial production methods typically involve the use of organic solvents and specific reaction conditions to isolate and purify the compound .

Chemical Reactions Analysis

Muristerone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include pyridine, methanol, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives of this compound .

Scientific Research Applications

Muristerone A has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it plays a crucial role in the study of insect development and metamorphosis. In medicine, this compound is used to induce gene expression in ecdysone-inducible systems, which are valuable for studying gene function and regulation . Additionally, it has applications in the industry for the production of genetically engineered plants and animals .

Biological Activity

Muristerone A, a synthetic analog of the insect molting hormone ecdysone, has garnered attention for its significant biological activities, particularly in the context of gene expression modulation and neurobiological effects. This article explores the various biological activities of this compound, supported by data tables and relevant case studies.

This compound (C27H44O6) functions primarily as an inducer of ecdysone-inducible gene expression systems in mammalian cells and transgenic animals. Its mechanism involves binding to the ecdysteroid receptor complex, which consists of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). Upon binding, this compound activates transcription of target genes, thereby influencing various cellular processes such as growth and differentiation .

Biological Activities

  • Gene Expression Induction
    • This compound is widely used in research to control gene expression in transgenic models. It operates effectively at low concentrations, making it a valuable tool for studying gene function without causing cytotoxicity .
  • Neurotrophic Effects
    • Recent studies have demonstrated that this compound can induce the release of nerve growth factor (NGF) from genetically modified human dermal fibroblasts. This effect suggests potential applications in neuroregenerative therapies .
  • Antioxidant Properties
    • This compound has been shown to exhibit antioxidant effects, particularly in neuroblastoma cell lines (SH-SY5Y). These properties may contribute to its protective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Gene Expression InductionInduces transcription in mammalian cells via EcR/USP complex
Neurotrophic EffectsStimulates NGF release from fibroblasts
Antioxidant ActivityScavenges free radicals in SH-SY5Y cells

Case Study: Neurotrophic Effects

In a study conducted by researchers at MD Anderson Cancer Center, human dermal fibroblasts were genetically engineered to express NGF under the control of an ecdysone-inducible system. Upon treatment with this compound, a significant increase in NGF release was observed, indicating its potential role in promoting neuronal health and regeneration .

Case Study: Gene Expression Control

This compound has been utilized in various experimental setups to manipulate gene expression. For instance, in a study involving transgenic mice, administration of this compound led to controlled expression of therapeutic genes, demonstrating its utility in gene therapy approaches .

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Muristerone A induces apoptosis in mammalian cells?

this compound acts as an ecdysone receptor (EcR) agonist, enabling ligand-dependent gene induction in mammalian systems. In cells transfected with wild-type Bax, it triggers Bax translocation to mitochondria, initiating the intrinsic apoptosis pathway . Methodologically, researchers should:

  • Use Bax-overexpressing cell lines to study apoptosis.
  • Validate EcR activation via luciferase reporter assays.
  • Monitor mitochondrial membrane potential (ΔΨm) collapse using JC-1 staining.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Current safety data (MSDS) indicate no acute toxicity classification under (EC) No 1272/2008, but limited ecotoxicological or carcinogenicity data exist . Researchers should:

  • Use standard PPE (gloves, lab coats, eye protection).
  • Avoid inhalation/ingestion and store in airtight containers.
  • Conduct preliminary cytotoxicity assays (e.g., MTT) to establish safe working concentrations.

Q. How is this compound typically administered in cell culture experiments?

this compound is dissolved in ethanol or DMSO (≤0.1% final concentration to avoid solvent toxicity). A common protocol includes:

  • Treating cells at 1–10 µM for 24–48 hours.
  • Validating induction efficiency via Western blot (e.g., EcR-target gene expression).

Advanced Research Questions

Q. How should researchers design time-course experiments to capture this compound's dose-dependent effects?

Q. How can contradictory data on this compound's non-significant early effects be reconciled with later outcomes?

Early time points (e.g., day 4: p = 0.4791) may reflect delayed gene induction or subthreshold EcR activation . To address this:

  • Perform RNA-seq at early stages to identify transiently regulated genes.
  • Use live-cell imaging to track apoptosis initiation in real time.
  • Apply mathematical modeling (e.g., Hill equation) to quantify activation thresholds.

Q. What strategies optimize this compound use for inducible gene expression without off-target cytotoxicity?

  • Dose titration : Test 0.1–20 µM ranges with viability assays (e.g., ATP-Glo).
  • Dual-reporter systems : Co-transfect EcR-responsive and constitutive reporters to normalize induction efficiency.
  • Combination studies : Pair with apoptosis inhibitors (e.g., Z-VAD-FMK) to isolate gene induction effects from cytotoxicity .

Q. Methodological Guidance

Q. How should this compound experimental data be presented in publications?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) :

  • Tables : Use Word tables with Roman numerals, footnotes, and self-explanatory titles.
  • Figures : Include dose-response curves with error bars (SD/SEM) and significance asterisks.
  • Statistics : Report p-values explicitly (avoid "p < 0.05" alone); use Prism or R for analysis.

Q. What frameworks ensure rigorous research questions when studying this compound's therapeutic potential?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :

  • Example : "Does this compound synergize with BCL6 inhibitors to enhance apoptosis in lymphoma models?"
  • PICO breakdown :

  • Population : Lymphoma cell lines.
  • Intervention : this compound + CID5721353 (BCL6 inhibitor).
  • Comparison : Single-agent treatments.
  • Outcome : Caspase-3 activation, % apoptosis (flow cytometry).

Q. Data Interpretation Challenges

Q. How to resolve discrepancies between in vitro and in vivo efficacy of this compound?

In vivo bioavailability may be limited by rapid metabolism. Solutions include:

  • Pharmacokinetic profiling (plasma half-life, tissue distribution).
  • Nanoformulation (e.g., liposomal encapsulation) to enhance stability.

Q. What computational tools predict this compound's interactions with non-EcR targets?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to explore off-target binding. Validate predictions with SPR or ITC binding assays.

Properties

IUPAC Name

(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJUYAVTHIEHAI-LHBNDURVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959583
Record name 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38778-30-2
Record name Muristerone A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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